molecular formula C10H10N2O3S B2758861 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide CAS No. 2169341-93-7

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide

Cat. No.: B2758861
CAS No.: 2169341-93-7
M. Wt: 238.26
InChI Key: PEYJGDJOXRSADG-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a sulfonamide group at the 4-position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyl-1,3-oxazole with sulfonamide derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazole derivatives .

Scientific Research Applications

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenyl-1,3-oxazole-4-carboxamide
  • 2-Methyl-5-phenyl-1,3-oxazole-4-thiol
  • 2-Methyl-5-phenyl-1,3-oxazole-4-phosphate

Uniqueness

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJGDJOXRSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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